molecular formula C15H18O3 B3326569 Cacalone CAS No. 26294-92-8

Cacalone

Cat. No. B3326569
CAS RN: 26294-92-8
M. Wt: 246.3 g/mol
InChI Key: VNNQNPHIASWXBS-VXJOIVPMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cacalone is a naturally occurring compound found in various plants, including the bark of the Magnolia officinalis tree. It has been the subject of scientific research due to its potential therapeutic properties. Cacalone belongs to the class of compounds known as lignans, which are known for their diverse biological activities.

Scientific Research Applications

Anti-Inflammatory and Anti-Allergic Effects

Cacalone has been studied for its potential anti-inflammatory and anti-allergic effects. It has been found to have effects on inflammatory processes, particularly in bone marrow-derived mast cells . This suggests that Cacalone could be used in the treatment of conditions involving inflammation or allergic reactions .

Antioxidant Properties

Cacalone is a type of sesquiterpenoids natural compound synthesized by Psacalium decompositum (A. Gray) H. Rob. & Brettell or Psacalium peltatum (Kunth) Cass. These compounds, including Cacalone, have been found to have antioxidant effects . This means that Cacalone could potentially be used in treatments for conditions caused by oxidative stress .

Hypoglycemic Effects

In addition to its antioxidant properties, Cacalone has also been found to have hypoglycemic effects . This suggests that it could potentially be used in the treatment of conditions such as diabetes .

Chemoinformatic and Toxicoinformatic Analysis

Cacalone has been the subject of chemoinformatic and toxicoinformatic analysis based on ethnopharmacologic background . This type of analysis can provide valuable information about the potential uses and safety of Cacalone in various applications .

Potential Use in Drug Development

Given its various biological activities, Cacalone could potentially be used in the development of new drugs. Its anti-inflammatory, anti-allergic, antioxidant, and hypoglycemic effects could make it a valuable compound in the development of treatments for a variety of conditions .

Research Tool

Due to its unique properties and effects, Cacalone could also be used as a tool in scientific research. For example, it could be used in studies investigating the mechanisms of inflammation, allergic reactions, oxidative stress, and glucose regulation .

properties

IUPAC Name

(4R,5S)-4-hydroxy-3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-8-5-4-6-10-11(8)15(3,17)12-9(2)7-18-14(12)13(10)16/h7-8,17H,4-6H2,1-3H3/t8-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNQNPHIASWXBS-VXJOIVPMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=C1C(C3=C(C2=O)OC=C3C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCC2=C1[C@@](C3=C(C2=O)OC=C3C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R,5S)-4-hydroxy-3,4,5-trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cacalone
Reactant of Route 2
Cacalone
Reactant of Route 3
Cacalone
Reactant of Route 4
Cacalone
Reactant of Route 5
Cacalone
Reactant of Route 6
Cacalone

Q & A

Q1: What is the chemical structure of Cacalone and its key physicochemical properties?

A1: Cacalone is a furanoeremophilane-type sesquiterpene. Its molecular formula is C15H20O2, and its molecular weight is 232.32 g/mol [, , ]. While spectroscopic data like 1H and 13C NMR have been reported for Cacalone and its acetate derivative [, ], a comprehensive compilation of this data wasn't found within the provided research articles.

Q2: What are the primary sources of Cacalone?

A2: Cacalone is primarily isolated from plants belonging to the genus Psacalium, specifically species like Psacalium decompositum, Psacalium radulifolium, and Cacalia delphiniifolia [, , , , , , , , ].

Q3: Have any structure-activity relationship (SAR) studies been conducted on Cacalone?

A5: While limited SAR data is available specifically for Cacalone, research suggests that modifications to the basic furanoeremophilane skeleton can influence biological activity. For instance, the presence of a hydroxyl group at the C-3 position in 3-hydroxycacalolide and epi-3-hydroxycacalolide appears to be important for their antihyperglycemic activity, whereas Cacalone, lacking this group, was inactive []. Further investigation is needed to comprehensively understand the impact of various structural modifications on Cacalone's activity and properties.

Q4: Are there any known methods to improve Cacalone's delivery or target its activity?

A4: Currently, specific research on drug delivery strategies or targeted therapies utilizing Cacalone is limited within the provided literature. Further investigations are needed to explore potential enhancements to its bioavailability and targeted delivery.

Q5: What analytical techniques are used to study Cacalone?

A7: Common analytical techniques used for Cacalone's isolation, characterization, and quantification include various chromatographic methods (e.g., column chromatography) and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [, , , , , , , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.